2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives, closely related to the compound , typically involves multi-step reactions, starting from basic heterocyclic scaffolds or through the functionalization of existing pyrazolo[3,4-d]pyrimidin frameworks. For example, the synthesis might involve palladium-catalyzed C-C coupling reactions or intramolecular cyclization processes facilitated by specific catalysts or reagents, as demonstrated in the creation of various pyrazolo[3,4-d]pyrimidine analogues with potential antitumor activity (Taylor & Patel, 1992).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the one , is often confirmed and analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's molecular geometry, electronic structure, and conformational dynamics, as exemplified by the structural characterization of various pyrazolo[3,4-d]pyrimidin derivatives (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their functional groups and molecular framework. For instance, the presence of the pyrazolo[3,4-d]pyrimidin core can afford various chemical reactions, including nucleophilic substitutions, cycloadditions, and hydrogen bonding interactions, which can lead to the formation of coordination complexes with metals or the synthesis of novel derivatives with enhanced biological activities (Chkirate et al., 2019).
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs, and inhibitors of these enzymes are essential tools in drug development and pharmacokinetics. Inhibitors can help understand drug-drug interactions and the metabolic pathways of new chemical entities. The study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, highlighting the importance of specific inhibitors in deciphering the involvement of particular CYP isoforms in drug metabolism Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011.
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a critical structure in drug discovery, showing a wide range of medicinal properties. Cherukupalli et al. (2017) discuss the synthetic strategies and significant biological activities associated with this scaffold, indicating its potential for developing new drug candidates. This review underscores the versatility of the pyrazolo[1,5-a]pyrimidine structure in medicinal chemistry and its application in creating compounds with varied therapeutic potentials Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017.
Electrochemical Detection of Pesticides
Understanding the electrochemical properties of compounds is essential in environmental monitoring and the development of sensors. Lohrasbi‐Nejad (2022) reviews electrochemical-based methods for recognizing Diazinon, a structure related to pyrimidinyl derivatives, highlighting the importance of fast, precise, and cost-effective detection methods. Such electrochemical strategies can be relevant for compounds like "2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide" in assessing environmental impact and safety Lohrasbi‐Nejad, 2022.
Green Synthesis of Heterocyclic Compounds
The application of green chemistry principles in synthesizing heterocyclic compounds is of growing interest. Dhanalakshmi et al. (2021) discuss multi-component reactions as an eco-friendly approach to synthesizing complex heterocycles, emphasizing the importance of atom economy and environmental impact in chemical synthesis. This review suggests potential green chemistry approaches that could be applied to the synthesis of complex molecules like "this compound" Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2S/c1-13(2)10-23-18-14-11-24-27(19(14)26-20(25-18)30-3)9-8-22-17(28)12-29-16-7-5-4-6-15(16)21/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAAIWTWHODVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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